Evidence of Tautomerism and Enhanced Acidity: IR Spectroscopic and pKa Quantification vs. 2-Phenylquinoxaline and Phenol
The ortho-hydroxyl group in 2-(2-quinoxalinyl)phenol is in equilibrium with a quinonoid tautomer, a structural feature absent in its non-hydroxylated analog, 2-phenylquinoxaline. This is quantified by a distinct IR absorption band at 1665 cm⁻¹, which is characteristic of the C=O stretching vibration of the keto form and is not observed in the spectra of 2-phenylquinoxaline [1]. This intramolecular hydrogen-bonding network also significantly enhances the acidity of the phenolic proton, resulting in a predicted pKa of 8.18±0.30, which is notably lower than the pKa of unsubstituted phenol (approximately 10.0) .
| Evidence Dimension | IR Absorption Band (Tautomerism) |
|---|---|
| Target Compound Data | 1665 cm⁻¹ (C=O stretching of quinonoid form) |
| Comparator Or Baseline | 2-Phenylquinoxaline |
| Quantified Difference | Presence vs. complete absence of 1665 cm⁻¹ band |
| Conditions | IR spectroscopy in solid state (KBr pellet) |
Why This Matters
The quantifiable IR band serves as a definitive QC marker for the presence of the ortho-hydroxyl functionality and its unique tautomeric state, ensuring procurement of the correct, functionalized building block versus an inactive analog.
- [1] K.S. Sharma, S. Sarita, K. Bhushan. (1988). Photochemistry IX: search for luminescent dyes for solar collectors: synthesis and effect of pH on the spectral characteristics of substituted 2-phenylquinoxalines. Journal of Photochemistry and Photobiology A: Chemistry, 41(3), 375-384. DOI: 10.1016/1010-6030(88)87010-2. View Source
